4-(Pyridazin-3-yl)morpholine
Overview
Description
4-(Pyridazin-3-yl)morpholine is a heterocyclic compound that features a morpholine ring substituted at the fourth position with a pyridazin-3-yl group. This compound is of interest due to its unique structural properties and potential applications in medicinal chemistry and drug discovery. The presence of both the morpholine and pyridazine rings endows the molecule with distinct physicochemical characteristics, making it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridazin-3-yl)morpholine typically involves the formation of the pyridazine ring followed by the introduction of the morpholine moiety. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the pyridazine ring. Subsequently, the morpholine ring can be introduced through nucleophilic substitution reactions.
For example, the reaction of 3-chloropyridazine with morpholine under basic conditions can yield this compound. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as crystallization or chromatography are scaled up to ensure the production of high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridazin-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can lead to dihydropyridazine compounds. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives.
Scientific Research Applications
4-(Pyridazin-3-yl)morpholine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs, particularly those targeting kinase enzymes and other protein targets.
Biological Studies: It serves as a probe in biological studies to investigate the role of specific enzymes and receptors.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 4-(Pyridazin-3-yl)morpholine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The pyridazine ring can interact with the active site of enzymes, while the morpholine ring enhances the compound’s solubility and bioavailability. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridazin-3-yl)piperidine: Similar structure but with a piperidine ring instead of morpholine.
4-(Pyridazin-3-yl)thiazole: Contains a thiazole ring instead of morpholine.
4-(Pyridazin-3-yl)imidazole: Features an imidazole ring in place of morpholine.
Uniqueness
4-(Pyridazin-3-yl)morpholine is unique due to the combination of the morpholine and pyridazine rings, which provides a balance of hydrophilicity and lipophilicity. This unique structure enhances its potential as a drug scaffold, offering improved solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
4-pyridazin-3-ylmorpholine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-8(10-9-3-1)11-4-6-12-7-5-11/h1-3H,4-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDKNDQFNZDHEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310361 | |
Record name | 4-(3-Pyridazinyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27464-01-3 | |
Record name | 4-(3-Pyridazinyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27464-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Pyridazinyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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